molecular formula C12H11NO3 B009990 2-Cyano-5,6-dimethoxy-indan-1-one CAS No. 106648-24-2

2-Cyano-5,6-dimethoxy-indan-1-one

Cat. No. B009990
CAS No.: 106648-24-2
M. Wt: 217.22 g/mol
InChI Key: CAPLSGGIIBXDGD-UHFFFAOYSA-N
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Patent
US04705782

Procedure details

2-Bromo-5,6-dimethoxy-indan-1-one (69.1 g) was suspended in ethanol (1,200 ml) and added to a solution of potassium cyanide (70.4 g) in water (2,200 ml). The reaction mixture was heated at reflux for 1 hour and then the ethanol was distilled off. The dark solution was cooled, stirred and carefully neutralised with hydrochloric acid (5M, 120 ml) in a well ventilated hood. The organic extracts were combined, washed with brine, dried over magnesium sulphate, filtered, then concentrated to low volume under reduced pressure. The residual liquid was filtered through a column of coarse silica (0.2-0.5 mm, Merck, 300 g) and the column was eluted with dichloromethane. The appropriate fractions were combined and evaporated to dryness to give 2-Cyano-5,6-dimethoxy-indan-1-one (24.6 g). A portion crystallised from dichloromethane: ether; m.p. 177°-179° C.
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
70.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]([O:13][CH3:14])=[C:7]([O:11][CH3:12])[CH:8]=2)[C:3]1=[O:15].[C-:16]#[N:17].[K+]>C(O)C.O>[C:16]([CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]([O:13][CH3:14])=[C:7]([O:11][CH3:12])[CH:8]=2)[C:3]1=[O:15])#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
69.1 g
Type
reactant
Smiles
BrC1C(C2=CC(=C(C=C2C1)OC)OC)=O
Step Two
Name
Quantity
70.4 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off
TEMPERATURE
Type
TEMPERATURE
Details
The dark solution was cooled
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low volume under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residual liquid was filtered through a column of coarse silica (0.2-0.5 mm, Merck, 300 g)
WASH
Type
WASH
Details
the column was eluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C(C2=CC(=C(C=C2C1)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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